1-Amino-1-cyanocyclopentane-d4 Hydrochloride
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Description
1-Amino-1-cyanocyclopentane-d4 Hydrochloride is a labelled analogue of 1-Amino-1-cyanocyclopentane Hydrochloride, which is an intermediate of Irbesartan . Irbesartan is an antihypertensive drug .
Molecular Structure Analysis
The molecular formula of 1-Amino-1-cyanocyclopentane-d4 Hydrochloride is C6H7D4ClN2 . The molecular weight is 150.64 .Scientific Research Applications
Synthetic Building Blocks and Intermediate Applications
1-Amino-1-cyanocyclopentane-d4 hydrochloride serves as a key intermediate in the synthesis of complex organic molecules. Its utility in organic synthesis is highlighted by its role in the formation of novel cyclopentane-based compounds, which are of interest for their potential in various chemical and pharmaceutical applications.
The compound has been utilized as a precursor for the synthesis of 2-aminocyclopenta[d]pyrimidines, achieved through one-pot, three-component reactions. These pyrimidines serve as versatile building blocks for further chemical transformations, including the creation of novel pyrimido[1,2-a]pyrimidines, which have shown potential in medicinal chemistry for their structural diversity and biological activity (El-Gaby et al., 2015).
It has also facilitated the development of polycyclic molecules and tetrahydroquinolines via diastereoselective tandem addition-cyclization reactions. These reactions, initiated by photochemical electron transfer, demonstrate the compound's utility in synthesizing complex molecular frameworks with potential applications in drug discovery and development (Bertrand et al., 2000).
Catalyst and Reagent in Organic Synthesis
1-Amino-1-cyanocyclopentane-d4 hydrochloride's chemical properties make it a valuable reagent and catalyst in organic synthesis, enabling the efficient construction of cyclic and polycyclic structures. This is particularly relevant in the synthesis of carbocyclic nucleoside precursors, where it has been employed to enhance the synthesis process, demonstrating its wide-ranging applicability in the preparation of compounds with potential therapeutic uses.
- Its application extends to the synthesis of both enantiomers of aminocyclopentanetriol, a carbocyclic nucleoside precursor. This synthesis process highlights the compound's role in facilitating the efficient and stereoselective construction of molecules with potential utility in antiviral and anticancer therapies (Shireman & Miller, 2000).
Pharmacological Research
Beyond its synthetic utility, 1-Amino-1-cyanocyclopentane-d4 hydrochloride has implications in pharmacological research. It contributes to the development of new compounds with potential pharmacological activities, including anticonvulsant properties. This underscores its significance not only as a chemical intermediate but also as a contributor to the discovery and development of new therapeutic agents.
- Research involving the conversion of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile to its corresponding carboxylic acid, and subsequently to new amino amides and amino esters, has explored the anticonvulsant activity of these synthesized compounds. Such studies demonstrate the broader implications of using 1-Amino-1-cyanocyclopentane-d4 hydrochloride in developing potential therapeutic agents (Arustamyan et al., 2019).
properties
IUPAC Name |
1-amino-3,3,4,4-tetradeuteriocyclopentane-1-carbonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.ClH/c7-5-6(8)3-1-2-4-6;/h1-4,8H2;1H/i1D2,2D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUVFEAHMVSCMQ-PBCJVBLFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC1([2H])[2H])(C#N)N)[2H].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-1-cyanocyclopentane-d4 Hydrochloride |
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